molecular formula C10H17N3O3 B6171873 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide CAS No. 1257311-82-2

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide

Cat. No.: B6171873
CAS No.: 1257311-82-2
M. Wt: 227.3
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Description

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide: is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of both amino and carbonyl functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural substrates.

Medicine: Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the piperidine ring allows it to fit into the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide lies in its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1257311-82-2

Molecular Formula

C10H17N3O3

Molecular Weight

227.3

Purity

98

Origin of Product

United States

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